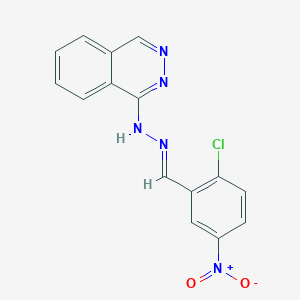
2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone (CNBPH) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. CNBPH is a yellow crystalline powder with a molecular weight of 365.8 g/mol and a melting point of 210-212°C. In
Mecanismo De Acción
The mechanism of action of 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone is not fully understood. However, it has been suggested that 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone exerts its anti-tumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been proposed that 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone inhibits the activity of certain enzymes involved in inflammation and pain.
Biochemical and Physiological Effects:
2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone has been shown to have low toxicity in vitro and in vivo. However, it can cause mild skin irritation and eye irritation. In terms of its biochemical and physiological effects, 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone has been reported to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and liver cancer. It has also been shown to reduce inflammation and pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone is its high yield in the synthesis process. It is also relatively easy to handle and store. However, one of the limitations of 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone and its potential side effects.
Direcciones Futuras
There are several future directions for the research on 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone. One area of interest is the development of new anti-tumor drugs based on 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone. Another area of interest is the exploration of its potential applications in agriculture and materials science. Additionally, more research is needed to fully understand the mechanism of action of 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone and its potential side effects.
Métodos De Síntesis
2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone can be synthesized through a reaction between 2-chloro-5-nitrobenzaldehyde and 1-phthalazinylhydrazine in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux in a solvent such as ethanol or methanol. The yield of 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone is typically high, ranging from 80% to 90%.
Aplicaciones Científicas De Investigación
2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone has been extensively studied for its potential applications in various fields. In medicine, 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone has been shown to exhibit anti-tumor activity in vitro and in vivo. It has also been reported to have anti-inflammatory and analgesic effects. In agriculture, 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone has been used as a fungicide and insecticide. In materials science, 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Propiedades
IUPAC Name |
N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]phthalazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN5O2/c16-14-6-5-12(21(22)23)7-11(14)9-18-20-15-13-4-2-1-3-10(13)8-17-19-15/h1-9H,(H,19,20)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVYLTALLPMLKH-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2NN=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=NN=C2N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-5-nitrobenzylidene)-N'-phthalazin-1-ylhydrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine](/img/structure/B5877949.png)
![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5877956.png)

![2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5877970.png)
![4-methoxy-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5877977.png)

![N-({5-[(2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5877986.png)


![2-({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5878021.png)
![5-fluoro-1-[(4-isobutoxyphenyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5878027.png)

![2-[4-(diethylamino)benzoyl]-N-methylhydrazinecarbothioamide](/img/structure/B5878033.png)
![4-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5878045.png)